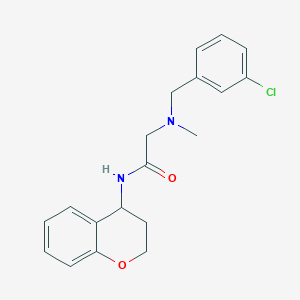

2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide

Description

Properties

CAS No. |

923720-58-5 |

|---|---|

Molecular Formula |

C19H21ClN2O2 |

Molecular Weight |

344.8 g/mol |

IUPAC Name |

2-[(3-chlorophenyl)methyl-methylamino]-N-(3,4-dihydro-2H-chromen-4-yl)acetamide |

InChI |

InChI=1S/C19H21ClN2O2/c1-22(12-14-5-4-6-15(20)11-14)13-19(23)21-17-9-10-24-18-8-3-2-7-16(17)18/h2-8,11,17H,9-10,12-13H2,1H3,(H,21,23) |

InChI Key |

NFPIIGOEKRIDLQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC(=CC=C1)Cl)CC(=O)NC2CCOC3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of Chroman-4-one Core: The chroman-4-one core can be synthesized through a cyclization reaction involving phenolic compounds and appropriate aldehydes or ketones.

Introduction of the Amino Group: The amino group is introduced via reductive amination, where the chroman-4-one derivative is reacted with 3-chlorobenzylamine and formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

Acetylation: The final step involves the acetylation of the amino group using acetic anhydride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety, using nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide is a synthetic compound classified as a chromanone derivative that has gained attention for its diverse biological and pharmacological activities, making it a significant entity in medicinal chemistry. The chroman-4-one framework, which is central to its structure, serves as a vital building block in various therapeutic agents, enhancing its relevance in drug development and research. This compound may interact with specific enzymes or receptors involved in cellular processes, modulating signaling pathways related to oxidative stress and inflammation.

Applications

- This compound has several applications across different fields.

- It has been studied for various biological activities.

- Detailed interaction studies are needed to map out the pathways and identify potential therapeutic targets.

- It exhibits various biological activities and has been studied for anti-inflammatory, antioxidant, and anticancer properties.

- It is used as a building block in the synthesis of more complex molecules with potential therapeutic applications.

- It can be employed as a reference standard in analytical chemistry for the identification and quantification in research samples.

- It can be used in in vitro studies to investigate its effects on cellular function and signaling pathways.

- It is used in preclinical animal models to assess its efficacy and safety.

Mechanism of Action

The mechanism of action of 2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular processes.

Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

Substituent Impact on Physicochemical Properties: The sulfamoyl group in compound 13a enhances water solubility compared to the hydrophobic chroman-4-yl group in the target compound . Benzotriazolyl and pyridinone groups (–3) introduce nitrogen-rich heterocycles, which may enhance binding to metal ions or biological targets via coordination or hydrogen bonding .

Synthetic Methodologies :

- The target compound’s synthesis likely involves amide coupling similar to (e.g., T3P reagent in DMF), though specific details are unavailable .

- Derivatives like 6c () are synthesized via Fe(III)-catalyzed N-amidomethylation, highlighting alternative routes for acetamide functionalization .

Crystallographic and Conformational Insights :

- 3-Chloro-N-(4-methoxyphenyl)propanamide () exhibits amide resonance (C=O: 1.2326 Å) and chain-like packing via N–H···O and C–H···O interactions . The target compound’s chroman-4-yl group may disrupt such packing due to steric hindrance.

- N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide () shows dihedral angles >80° between aromatic planes, suggesting conformational flexibility absent in the rigid chroman system .

Biological and Pharmacological Potential: While direct data on the target compound is lacking, analogs like DFL20656 () with tetrahydrofuran and imidazole moieties demonstrate the importance of heterocycles in receptor binding . Merck compound 14 () contains a cyanoacetamido group, which may confer kinase inhibition activity, contrasting with the target’s chloro-benzyl group .

Biological Activity

2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide is a synthetic compound belonging to the class of chromanone derivatives. Its unique structural properties have made it a subject of interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- SMILES : CN(CC1=CC(=CC=C1)Cl)CC(=O)NC2CCOC3=CC=CC=C23

- InChIKey : NFPIIGOEKRIDLQ-UHFFFAOYSA-N

The compound features a chromanone framework, which is central to its biological activity. The presence of the chlorobenzyl and methylamino groups contributes to its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antioxidant Activity : The compound has been shown to modulate oxidative stress pathways, potentially offering protective effects against cellular damage caused by reactive oxygen species (ROS).

- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Neuroprotective Properties : There is emerging evidence that this compound can protect neuronal cells from apoptosis, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Activity : Some studies have reported that it exhibits antimicrobial properties against certain bacterial strains.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key areas of focus include:

- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, influencing cellular signaling.

- Receptor Modulation : It might act as a modulator for various receptors implicated in inflammation and oxidative stress responses.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of this compound resulted in significant reductions in neuronal loss and improvements in cognitive function, suggesting its potential as a neuroprotective agent.

- Inflammation Reduction in Cell Cultures : In vitro studies demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in cultured macrophages exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory properties.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique profile of this compound:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Compound A | Moderate | Antioxidant | Lacks chlorobenzyl group |

| Compound B | High | Anti-inflammatory | Different amine substitution |

| Compound C | Low | Neuroprotective | Different chroman derivative |

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 2-((3-Chlorobenzyl)(methyl)amino)-N-(chroman-4-yl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the chlorobenzyl-methylamine intermediate and its coupling to the chroman-4-yl acetamide core. Key steps include:

- Amide bond formation : Use of coupling agents (e.g., HATU or DCC) under anhydrous conditions in solvents like dichloromethane or DMF .

- Temperature control : Maintaining low temperatures (0–5°C) during exothermic steps to prevent side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC to isolate high-purity product .

Critical parameters include pH adjustment for intermediates and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, with deuterated solvents (e.g., CDCl₃) for resolution .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy, especially for detecting halogen isotopes (e.g., chlorine) .

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions, as demonstrated in analogous acetamide derivatives .

- HPLC-PDA : Assesses purity (>95%) using C18 columns and UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Discrepancies in bioactivity (e.g., IC₅₀ variations in enzyme inhibition) may arise from:

- Assay conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO) that affect compound solubility or stability .

- Cellular vs. cell-free systems : Membrane permeability in cellular assays may underestimate target engagement compared to purified enzyme assays .

Methodological mitigation :- Standardize assay protocols (e.g., ATP concentration in kinase assays).

- Use orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved pharmacokinetics?

- Substituent modification : Replace the 3-chlorobenzyl group with fluorinated analogs to enhance metabolic stability .

- Scaffold hopping : Introduce heterocycles (e.g., pyridine rings) into the chroman core to improve solubility .

- Prodrug design : Mask the acetamide group with ester linkages for enhanced oral bioavailability .

Validated via molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like GPCRs or kinases .

Q. How does the compound’s crystal structure inform its molecular interactions and stability?

X-ray crystallography of related acetamides reveals:

- Hydrogen bonding : The acetamide carbonyl forms N–H···O interactions with adjacent molecules, stabilizing the crystal lattice .

- Chlorine positioning : The 3-chloro substituent on the benzyl group induces steric effects, influencing packing density and melting point .

- Conformational flexibility : The chroman ring adopts a half-chair conformation, impacting ligand-receptor dynamics .

Q. What experimental approaches validate target engagement in complex biological systems?

- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target protein, followed by pull-down assays and LC-MS/MS identification .

- Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding using quantitative proteomics .

- In vivo PET imaging : Radiolabel the compound with ¹⁸F for real-time biodistribution studies in animal models .

Data Interpretation & Optimization

Q. How should researchers address low yields in large-scale synthesis?

Common pitfalls and solutions:

- Intermediate instability : Use in-situ quenching (e.g., adding aqueous NaHCO₃ immediately after coupling reactions) .

- Scale-dependent kinetics : Optimize mixing efficiency (e.g., switch from batch to flow chemistry) .

- Byproduct formation : Employ scavenger resins (e.g., polymer-bound thiourea for removing excess isocyanates) .

Q. What computational tools predict metabolic liabilities of this compound?

- ADMET prediction : Software like Schrödinger’s QikProp identifies susceptibility to CYP450 oxidation (e.g., at the methylamino group) .

- Metabolite identification : In silico tools (e.g., Meteor Nexus) simulate Phase I/II metabolism, guiding deuterium incorporation to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.